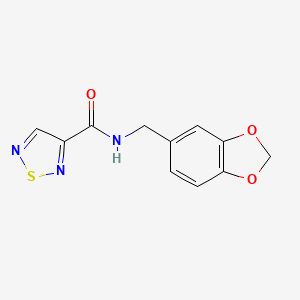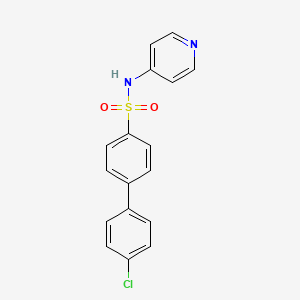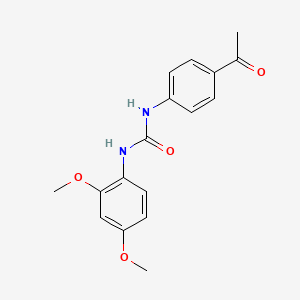![molecular formula C16H20N2OS B5802904 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, commonly referred to as DMXAA, is a small molecule drug that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wirkmechanismus
DMXAA exerts its anti-cancer effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the innate immune system, leading to the production of cytokines and other immune modulators that can help to eliminate cancer cells. DMXAA also appears to directly target tumor cells, inducing cell death through a variety of mechanisms.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the activation of immune cells, the induction of tumor cell death, and the inhibition of tumor growth. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in preclinical studies. DMXAA has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of DMXAA in laboratory experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, there is limited clinical data available on the use of DMXAA in humans, which may limit its potential for clinical translation.
Zukünftige Richtungen
Despite the limitations, there is still significant interest in the potential therapeutic applications of DMXAA. Future research directions may include:
1. Further studies to elucidate the mechanism of action of DMXAA, particularly with regards to its immune-modulating effects.
2. Preclinical studies to evaluate the efficacy of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Clinical trials to evaluate the safety and efficacy of DMXAA in humans, particularly in the treatment of solid tumors.
4. Development of novel analogs of DMXAA with improved pharmacokinetic and pharmacodynamic properties.
5. Studies to evaluate the potential use of DMXAA in combination with immunotherapy agents, such as checkpoint inhibitors.
Conclusion:
DMXAA is a small molecule drug that has shown significant promise as a potential anti-cancer agent. While there are limitations to its use in laboratory experiments and clinical translation, there is still significant interest in the potential therapeutic applications of DMXAA. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anti-cancer properties, particularly in the treatment of solid tumors. Numerous studies have shown that DMXAA can induce tumor cell death and inhibit tumor growth in a variety of preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)7-15(19)18-16-17-14(9-20-16)13-6-5-11(3)8-12(13)4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYDOUCBKWMNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)


![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)